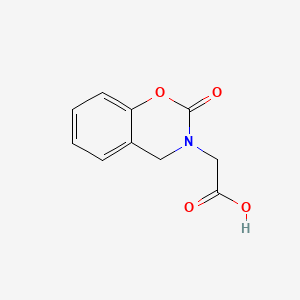

2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- is a compound that has been extensively studied for its potential applications in various scientific fields. This compound has been shown to possess unique properties that make it a promising candidate for use in a wide range of applications, including as a catalyst, as a building block for the synthesis of other compounds, and as a potential therapeutic agent.

科学的研究の応用

Synthesis and Biological Activities

Antibacterial Activity

The synthesis of 1,4-Benzoxazine analogues, including derivatives of 2H-1,3-Benzoxazine-3(4H)-acetic acid, has demonstrated significant antibacterial activity against various bacterial strains such as E. coli, Staphylococcus aureus, Bacillus sp., Pseudomonas, K. Pneumoniae, and E. Faecalis. These compounds were synthesized by reacting O-Amino Phenol and Maleic Anhydride, further enhanced by substituting Aromatic Amines, which confirmed their structures through IR, NMR, and Mass Spectra studies (Kadian, Maste, & Bhat, 2012).

Antimicrobial and Antioxidant

Some benzoxazinyl pyrazolone arylidenes have shown potent antimicrobial and antioxidant properties. These were synthesized from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate through various condensation processes, demonstrating the versatility of 2H-1,3-Benzoxazine derivatives in creating bioactive compounds (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Agronomic Utility and Phytotoxicity

- Allelochemicals in Agriculture: Derivatives with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, including 2H-1,3-Benzoxazine, have been isolated from plants belonging to the Poaceae family, exhibiting phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds, their metabolism, detoxification mechanisms, and degradation impact on crop soils offer potential agronomic utility, highlighting the significance of 2H-1,3-Benzoxazine derivatives in enhancing crop resistance and productivity (Macias et al., 2006).

Ecological Role and Bioactivity

- Ecological Behavior and Chemical Defense: The bioactivity and ecological role of 1,4-benzoxazinones, including 2H-1,3-Benzoxazine derivatives, have been extensively studied, showing a broad spectrum of phytotoxic, antifungal, antimicrobial, and antifeedant effects. These studies underline the ecological significance of these compounds in chemical defense mechanisms and their potential application as natural herbicide models, emphasizing the complex interactions between benzoxazinone-producing plants and their environment (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

特性

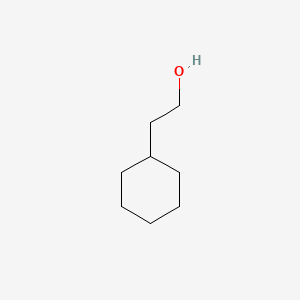

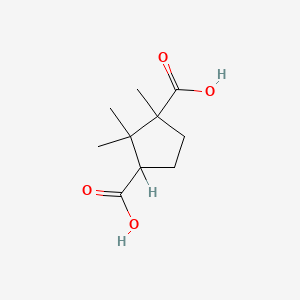

IUPAC Name |

2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-9(13)6-11-5-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFMUNPHRJEAPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC(=O)N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173889 |

Source

|

| Record name | 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- | |

CAS RN |

20068-43-3 |

Source

|

| Record name | 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020068433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)